molecular formula C151H229N41O46 B040227 Glucagon-like peptide 1 (7-36)amide CAS No. 119637-73-9

Glucagon-like peptide 1 (7-36)amide

Katalognummer: B040227
CAS-Nummer: 119637-73-9
Molekulargewicht: 3354.7 g/mol
InChI-Schlüssel: MDXYQVPFSHFPHS-CVYXXLPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucagon-like peptide 1 (7-36)amide is the predominant active form of GLP-1, a critical incretin hormone central to metabolic research. This peptide is a primary ligand for the GLP-1 receptor (GLP-1R), a G-protein coupled receptor highly expressed in pancreatic beta cells, the brain, and other peripheral tissues. Its core research value lies in elucidating the mechanisms of glucose-dependent insulin secretion, beta-cell proliferation and survival, and appetite regulation. Upon binding to GLP-1R, it initiates a signaling cascade that results in the amplification of cyclic AMP (cAMP), leading to enhanced glucose-stimulated insulin release. This makes it an indispensable tool for studying insulin secretion dynamics in vitro and in vivo. Furthermore, its anorexigenic effects, mediated through central nervous system receptors, are a major focus for obesity and neuroendocrinology research. Researchers utilize this peptide to investigate pathways relevant to type 2 diabetes pathophysiology, evaluate potential therapeutics, and characterize GLP-1R signaling, desensitization, and internalization. Supplied with high purity and characterized for biological activity, this reagent is designed to provide consistent and reliable results for your most demanding metabolic and pharmacological studies.

Eigenschaften

CAS-Nummer

119637-73-9

Molekularformel

C151H229N41O46

Molekulargewicht

3354.7 g/mol

IUPAC-Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1

InChI-Schlüssel

MDXYQVPFSHFPHS-CVYXXLPWSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N

Andere CAS-Nummern

119637-73-9

Synonyme

GLP-1 (7-36)amide
GLP-1-(7-36) amide
GLP-1a
GLP-I (7-36)amide
GLP-I (7-36)NH2
glucagon-like peptide 1 (7-36)amide
glucagon-like peptide I (7-36)amide
glucagon-like peptide-1(7-36 amide)
MKC 253
MKC-253
MKC253
proglucagon (78-107) amide

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Mechanism of Action:
GLP-1 (7-36) amide plays a significant role in glucose homeostasis. It enhances insulin secretion in a glucose-dependent manner, inhibits glucagon release, and slows gastric emptying, which collectively contribute to reduced blood glucose levels.

Clinical Studies:

  • A meta-analysis demonstrated that intravenous administration of GLP-1 (7-36) amide significantly reduces energy intake in both lean and overweight subjects, with reductions of 727 kJ on average during infusion .
  • In patients with non-insulin-dependent diabetes mellitus (NIDDM), subcutaneous administration of GLP-1 (7-36) amide normalized plasma glucose levels after meals and showed similar effects to intravenous infusions .

Table 1: Effects of GLP-1 (7-36) Amide on Blood Glucose Levels

StudyAdministration MethodPopulationKey Findings
SubcutaneousNIDDM patientsNormalized plasma glucose levels; reduced gastric emptying
IntravenousType 2 Diabetic patientsInhibited gastric emptying; stimulated insulin secretion

Appetite Regulation

Impact on Energy Intake:
GLP-1 (7-36) amide has been shown to reduce appetite and energy intake. Studies indicate that its infusion leads to a significant decrease in ad libitum energy intake, particularly in lean individuals .

Case Studies:
In a controlled trial involving multiple subjects, the administration of GLP-1 resulted in an average reduction of 11.7% in energy intake during the infusion period. This effect was more pronounced in lean subjects compared to overweight individuals .

Obesity Treatment

Weight Loss Mechanism:
Due to its appetite-suppressing effects, GLP-1 (7-36) amide is being explored as a therapeutic agent for obesity management. The peptide's ability to modulate hunger signals makes it a candidate for weight loss interventions.

Research Insights:
Repeated intracerebroventricular administration of GLP-1 (7-36) amide in rodent models resulted in significant weight loss, indicating its potential as a treatment for obesity .

Neuroprotection

Potential Applications in Neurology:
Recent studies have highlighted the neuroprotective properties of GLP-1 (7-36) amide. It has been shown to inhibit inflammatory responses and protect against cognitive decline associated with neurodegenerative diseases.

Findings:
A study indicated that GLP-1 (7-36) amide could prevent cognitive dysfunction by inhibiting IL-1β transcription and reducing amyloid precursor protein synthesis, which is critical in Alzheimer's disease pathology .

Cardiovascular Health

Protective Effects on Endothelium:
GLP-1 (7-36) amide has demonstrated protective effects on endothelial function, which is vital for cardiovascular health. Its ability to enhance endothelial barrier function may mitigate risks associated with cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

GLP-1 (7-37)

GLP-1 (7-37) is a non-amidated variant of GLP-1 (7-36)amide. Despite structural differences, both peptides exhibit indistinguishable biological effects in humans, including insulin secretion and glucose regulation . However, GLP-1 (7-36)amide demonstrates greater metabolic stability due to its C-terminal amidation, which reduces susceptibility to enzymatic degradation .

Key Differences:

Parameter GLP-1 (7-36)Amide GLP-1 (7-37)
C-Terminal Modification Amidated Free carboxylic acid
Metabolic Stability Higher (resistant to proteases) Lower
Receptor Affinity Comparable Comparable
Clinical Relevance Widely studied for therapeutics Less utilized

Glucose-Dependent Insulinotropic Polypeptide (GIP)

GIP is another incretin hormone secreted by K-cells in the duodenum. Both GLP-1 (7-36)amide and GIP enhance glucose-stimulated insulin secretion but differ in secretion patterns and receptor signaling:

  • Secretion Dynamics: GLP-1 (7-36)amide peaks 30–60 minutes postprandially, with sustained daytime elevation . GIP secretion peaks earlier (15–30 minutes) and is more pronounced after carbohydrate ingestion .
  • Cardiovascular Effects:

    • GLP-1 (7-36)amide reduces pulmonary vein (PV) arrhythmogenesis by modulating L-type Ca²⁺ and Na⁺/Ca²⁺ exchanger (NCX) currents .
    • GIP lacks significant cardiac ion channel effects .

Comparative Table:

Parameter GLP-1 (7-36)Amide GIP
Primary Source Intestinal L-cells Duodenal K-cells
Insulinotropic Activity Glucose-dependent Glucose-dependent
Cardiac Effects Antiarrhythmic (↓ ICa-L, INCX) Minimal
Degradation Pathway DPP-IV cleavage DPP-IV cleavage

Exendin (9-39)

Exendin (9-39) is a GLP-1R antagonist used to study GLP-1 (7-36)amide's physiological roles. In diabetic rats, Exendin (9-39) blocks GLP-1 (7-36)amide’s ability to slow gastric emptying, confirming GLP-1’s receptor-mediated and non-receptor pathways in metabolic regulation .

Mechanistic Insights:

  • Co-administration of Exendin (9-39) with GLP-1 (7-36)amide in rats partially reverses insulin secretion and gastric motility effects, highlighting receptor dependency .

N55: A GLP-1 Activity Modulator

N55 is a synthetic lipid that enhances GLP-1 (7-36)amide’s activity by promoting cAMP production in insulinoma cells .

Key Findings:

  • Enhancement Mechanism: N55 binds to GLP-1 (7-36)amide, inducing conformational changes that protect against trypsin degradation at low concentrations (3–50 μM) .
  • Contrast with SEA: Unlike N55, the surfactant SEA minimally affects GLP-1’s enzymatic stability .

DPP-IV-Susceptible Metabolites

GLP-1 (9-36)amide, the primary metabolite of GLP-1 (7-36)amide generated by dipeptidyl peptidase-IV (DPP-IV), retains weak insulinotropic activity but lacks cardioprotective effects .

Degradation Comparison:

Metabolite Bioactivity Clinical Significance
GLP-1 (7-36)amide Full agonist (insulinotropic) Therapeutic target
GLP-1 (9-36)amide Partial agonist Limited pharmacological use

Vorbereitungsmethoden

Microwave-Assisted Fmoc/tBu Strategy

The microwave-assisted Fmoc/tBu methodology has emerged as a high-efficiency approach for synthesizing GLP-1 (7-36)amide and its analogues. Using Rink Amide-MBHA resin with a substitution value of 0.27 mmol/g, researchers achieved rapid coupling and deprotection cycles under microwave irradiation. Each coupling step utilized Fmoc-protected amino acids (3.0 equivalents) activated by HBTU/HOBt (3.0 equivalents each) and DIEA (6.0 equivalents) in dimethylformamide (DMF). Microwave irradiation reduced coupling times to 5–10 minutes per residue, minimizing racemization risks while maintaining high yields.

Post-synthesis cleavage employed Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5), yielding crude peptides that were purified via reversed-phase HPLC. Analytical HPLC confirmed >95% purity, with MALDI-TOF MS verifying molecular weights (e.g., observed [M+H]+: 3470.7 ± 44 Da for Gly8-Cys30-GLP-1 (7-36)amide).

Structural Modifications for Enhanced Stability

To circumvent DPP-4-mediated degradation, strategic amino acid substitutions were introduced:

  • Ala8→Gly : Eliminates the DPP-4 cleavage site (His7-Ala8), preventing N-terminal truncation.

  • Ala30→Cys : Enables site-specific PEGylation at the Cys30 thiol group, enhancing hydrodynamic radius and renal clearance resistance.

These modifications preserved insulinotropic activity while extending half-life from <2 minutes (native GLP-1 (7-36)amide) to >4 hours in DPP-4-rich environments.

Site-Specific PEGylation Techniques

Synthesis of mPEG-MAL Conjugates

Polyethylene glycol (PEG) derivatives were synthesized to improve pharmacokinetics. Monomethoxy PEG propionaldehyde (mPEG-PALD) was converted to maleimide-functionalized PEG (mPEG-MAL) through sequential tosylation and amination. Conjugation to Cys30 of Gly8-Cys30-GLP-1 (7-36)amide occurred under mild pH conditions (7.0–7.5), ensuring thiol-specific attachment without crosslinking. MALDI-TOF MS confirmed a molecular weight shift from 3470.7 Da (unmodified peptide) to 5451 Da (PEGylated derivative), corresponding to a 2 kDa PEG chain.

Impact of PEGylation on Bioactivity

PEGylation at Cys30 avoided critical residues (e.g., His7, Lys26, Lys34) essential for GLP-1 receptor (GLP-1R) binding. In vivo studies in diabetic mice demonstrated that PEGylated Gly8-Cys30-GLP-1 (7-36)amide retained 89% of the glucose-lowering efficacy of the native peptide while exhibiting a 12-fold longer circulation half-life.

Analytical and Stability Assessments

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (0.1% TFA in water/acetonitrile) resolved GLP-1 (7-36)amide from degradation products. Retention times were:

CompoundRetention Time (min)
Native GLP-1 (7-36)amide15.2
GLP-1 (9-36)amide (DPP-4 product)13.8
PEGylated derivative18.9

Incubation with DPP-4 for 4 hours degraded 89% of native GLP-1 (7-36)amide but left modified analogues intact.

Electrochemiluminescence Immunoassay (ECLIA)

A multiplex ECLIA detected GLP-1 (7-36)amide in biological matrices with a sensitivity of 14 pg/mL. The assay employed anti-GLP-1 (7-36)amide capture antibodies and SULFO-TAG-labeled detection antibodies, enabling simultaneous quantification of insulin and glucagon. Calibration curves spanned 14–10,000 pg/mL, with intra-assay CVs <8%.

Stability and Pharmacodynamic Outcomes

DPP-4 Resistance

Substitution of Ala8 with Gly conferred complete resistance to DPP-4, as evidenced by HPLC and MS analyses. After 4-hour incubation, 100% of Gly8-Cys30-GLP-1 (7-36)amide remained intact, compared to 11% of the native peptide.

In Vivo Efficacy

In streptozotocin-induced diabetic mice, PEGylated Gly8-Cys30-GLP-1 (7-36)amide (500 µg/kg) reduced blood glucose by 62% over 12 hours, outperforming exenatide (49% reduction). The prolonged activity correlated with sustained plasma concentrations (>48 hours post-injection) .

Q & A

Q. How can cross-reactivity issues in GLP-1 immunoassays be addressed?

  • Answer: Pre-treat samples with DPP-4 inhibitors to stabilize intact GLP-1 (7-36) amide. Validate ELISA kits against LC-MS/MS for absolute quantification. Use antibodies targeting the N-terminal (e.g., 7-16 region) to avoid cross-reactivity with truncated forms .

Q. What in vitro models best replicate the β-cell response to GLP-1 (7-36) amide?

  • Answer: Use primary islet cultures or INS-1E cells under physiologically relevant glucose concentrations (5–20 mM). Measure Ca²⁺ flux via fluorescent indicators (e.g., Fura-2) and cAMP levels using FRET-based biosensors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.